molecular formula C9H12N2O4 B13175811 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B13175811
M. Wt: 212.20 g/mol
InChI Key: QAROSBPQJHYFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a derivative of uracil, a pyrimidine nucleobase. This compound is known for its significant role in various biomedical applications due to its unique structural features and functional groups .

Chemical Reactions Analysis

1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with other uracil derivatives, such as:

This compound’s unique structural features, such as the isobutyl group, contribute to its specific interactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-(2-methylpropyl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-5(2)3-11-4-6(8(13)14)7(12)10-9(11)15/h4-5H,3H2,1-2H3,(H,13,14)(H,10,12,15)

InChI Key

QAROSBPQJHYFET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=O)NC1=O)C(=O)O

Origin of Product

United States

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